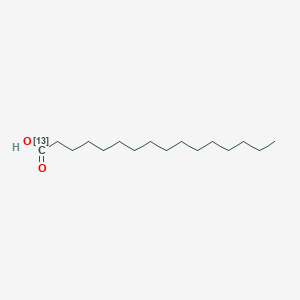

Palmitic acid-1-13C

Overview

Description

Palmitic acid-1-13C is the 13C-labeled Palmitic acid . It is a long-chain saturated fatty acid commonly found in both animals and plants . It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells .

Synthesis Analysis

Palmitic acid-1-13C is synthesized from carbohydrates, marking the first step of fatty acid synthesis . It is a common analyte in metabolic research due to its key role in metabolism .Molecular Structure Analysis

The linear formula of Palmitic acid-1-13C is CH3(CH2)14CO2H . Its molecular weight is 257.42 .Chemical Reactions Analysis

Palmitic acid-1-13C is a metabolite of carbohydrates and is the first step of fatty acid synthesis . It plays a key role in metabolism and is a common analyte in metabolic research .Physical And Chemical Properties Analysis

Palmitic acid-1-13C is a solid substance with a melting point of 61-64 °C .Scientific Research Applications

Metabolic Studies

Metabolic Disposal and Gender/Age Effects : A study by Jones et al. (1998) investigated the effect of age and gender on the metabolic disposal of [1-13C]palmitic acid. The research found variations in the excretion of 13CO2 among subjects, indicating differences in the metabolic processing of palmitic acid related to age and gender. Such studies help in understanding how dietary fats are utilized by different demographics (Jones et al., 1998).

Gastrointestinal Handling in Health and Disease : Another study by Murphy et al. (1997) examined the gastrointestinal handling of [1-13C]palmitic acid in healthy controls versus patients with cystic fibrosis, revealing insights into the absorption of saturated fatty acids in health and disease contexts (Murphy et al., 1997).

Imaging and Diagnostic Applications

Myocardial Imaging : Welch et al. (1983) discussed the production of carbon-11 labeled palmitic acid for studies of myocardial metabolism, highlighting the use of radioactively labeled palmitic acid in imaging to assess heart function (Welch et al., 1983).

Nutritional Implications

Dietary Fat Oxidation Measurement : Votruba et al. (2001) validated the use of deuterium-labeled palmitic acid for measuring dietary fat oxidation, offering a method for accurately tracking how dietary fats are metabolized in the body (Votruba et al., 2001).

Physiological and Biochemical Studies

Inflammatory Response in Macrophages : Korbecki and Bajdak-Rusinek (2019) reviewed the molecular mechanisms by which palmitic acid influences the inflammatory response in macrophages, showing the complex biochemical pathways activated by saturated fatty acids (Korbecki & Bajdak-Rusinek, 2019).

Mechanism of Action

Target of Action

Palmitic acid-1-13C, a 13C-labeled version of Palmitic acid, primarily targets glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . These proteins play crucial roles in stress response and apoptosis, respectively .

Mode of Action

Palmitic acid-1-13C interacts with its targets, GRP78 and CHOP, by inducing their expression . This interaction results in changes in cellular stress response and apoptosis pathways .

Biochemical Pathways

The biochemical pathways affected by Palmitic acid-1-13C involve the regulation of protein expression. Specifically, Palmitic acid-1-13C induces the expression of GRP78 and CHOP . The downstream effects of this induction include alterations in stress response and apoptosis pathways within the cell .

Result of Action

The molecular and cellular effects of Palmitic acid-1-13C’s action include the induction of GRP78 and CHOP expression . This can lead to alterations in cellular stress response and apoptosis, potentially influencing cell survival and function .

Future Directions

Palmitic acid-1-13C is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS . It represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively . Future research may explore its role in metabolic syndrome and type 2 diabetes, as red blood cell palmitic acid levels are increased in patients with these conditions compared to individuals without these conditions .

properties

IUPAC Name |

(113C)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-LOYIAQTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432301 | |

| Record name | Palmitic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitic acid-1-13C | |

CAS RN |

57677-53-9 | |

| Record name | Palmitic acid-1-13c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID-1-13C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

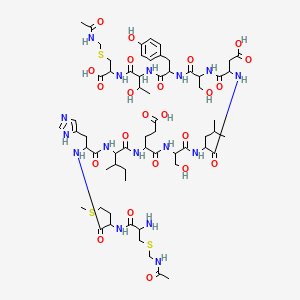

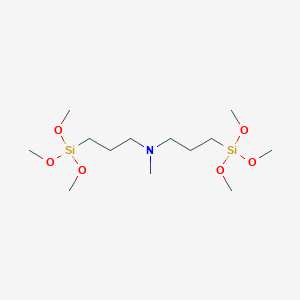

Feasible Synthetic Routes

Q & A

Q1: Why is there a difference in how much palmitic acid-1-¹³C, stearic acid-1-¹³C, and oleic acid-1-¹³C are found in stool after ingestion?

A1: The provided research by [] suggests that both the length and saturation of a fatty acid chain influence its gastrointestinal handling. In their study, stearic acid, a longer saturated fatty acid, showed the highest excretion in stool (9.2% of the administered dose) compared to palmitic acid (1.2%) and oleic acid (1.9%). The authors propose that this difference may be due to variations in absorption efficiency and potential chain shortening of stearic acid within the gastrointestinal tract.

Q2: Does the structure of a fatty acid (saturated vs. unsaturated) impact how quickly it is metabolized?

A2: While the study by [] found some minor differences in the initial rate of ¹³C appearance in breath after ingestion of the different fatty acids, the overall 24-hour recovery of ¹³C as ¹³CO₂ was similar (~25% of the absorbed dose) for palmitic acid, stearic acid, and oleic acid. This suggests that while the initial handling of these fatty acids might differ, the ultimate metabolic breakdown into CO₂ is comparable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)